

A Comprehensive Technical Guide to Biotin-PEG3-Bromide

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Compound of Interest

Compound Name: Biotin-PEG3-Bromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key molecular characteristics of **Biotin-PEG3-Bromide**, a versatile reagent in biotechnology and drug development. This document outlines its chemical properties and illustrates its application in experimental workflows.

Core Molecular Data

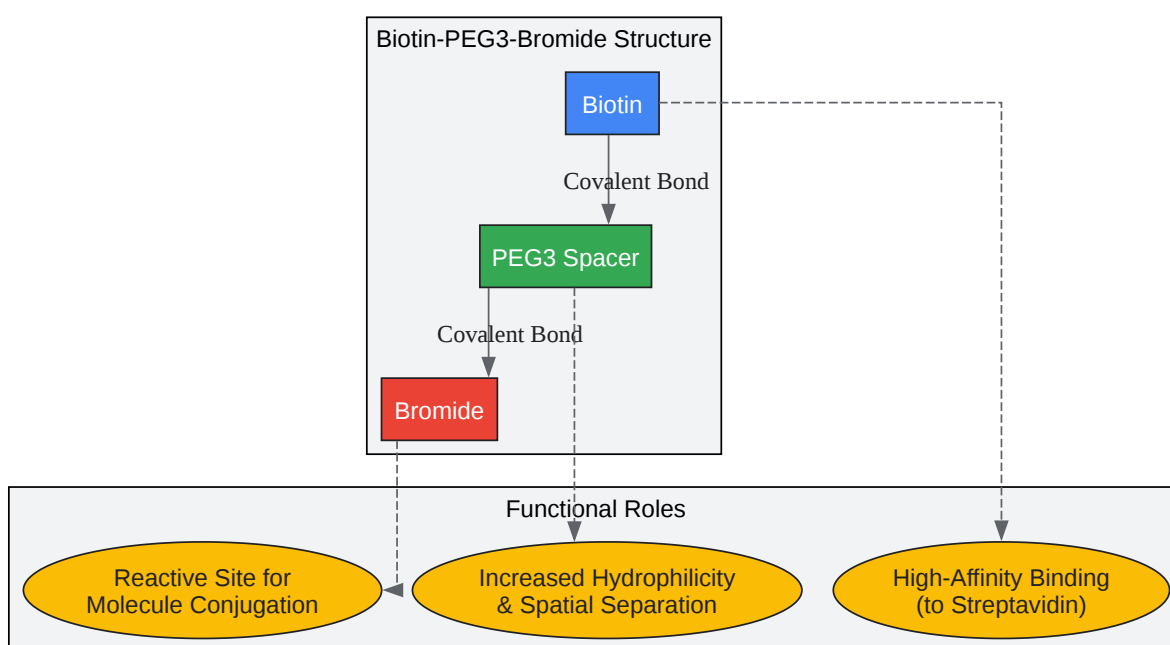
Biotin-PEG3-Bromide is a chemical compound that integrates a biotin molecule with a three-unit polyethylene glycol (PEG) spacer, terminating in a bromide group. This structure is designed for the biotinylation of molecules, a process widely used for detection, purification, and targeting in various biological assays. The bromide group serves as a reactive site that can be displaced by nucleophiles like amines or alcohols, enabling the covalent attachment of the biotin-PEG linker to target molecules.

The key quantitative data for **Biotin-PEG3-Bromide** are summarized in the table below.

Property	Value	Source
Molecular Weight	482.4 g/mol	[1][2]
482.43 g/mol	[3]	
Chemical Formula	C18H32BrN3O5S	[1][3]

Structural and Functional Relationships

The unique structure of **Biotin-PEG3-Bromide** dictates its function as a linker molecule. The diagram below illustrates the relationship between its constituent parts. The biotin moiety provides a high-affinity binding site for streptavidin, the PEG spacer increases hydrophilicity and provides spatial separation, and the terminal bromide acts as a reactive group for conjugation.



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Structural components and their functions.

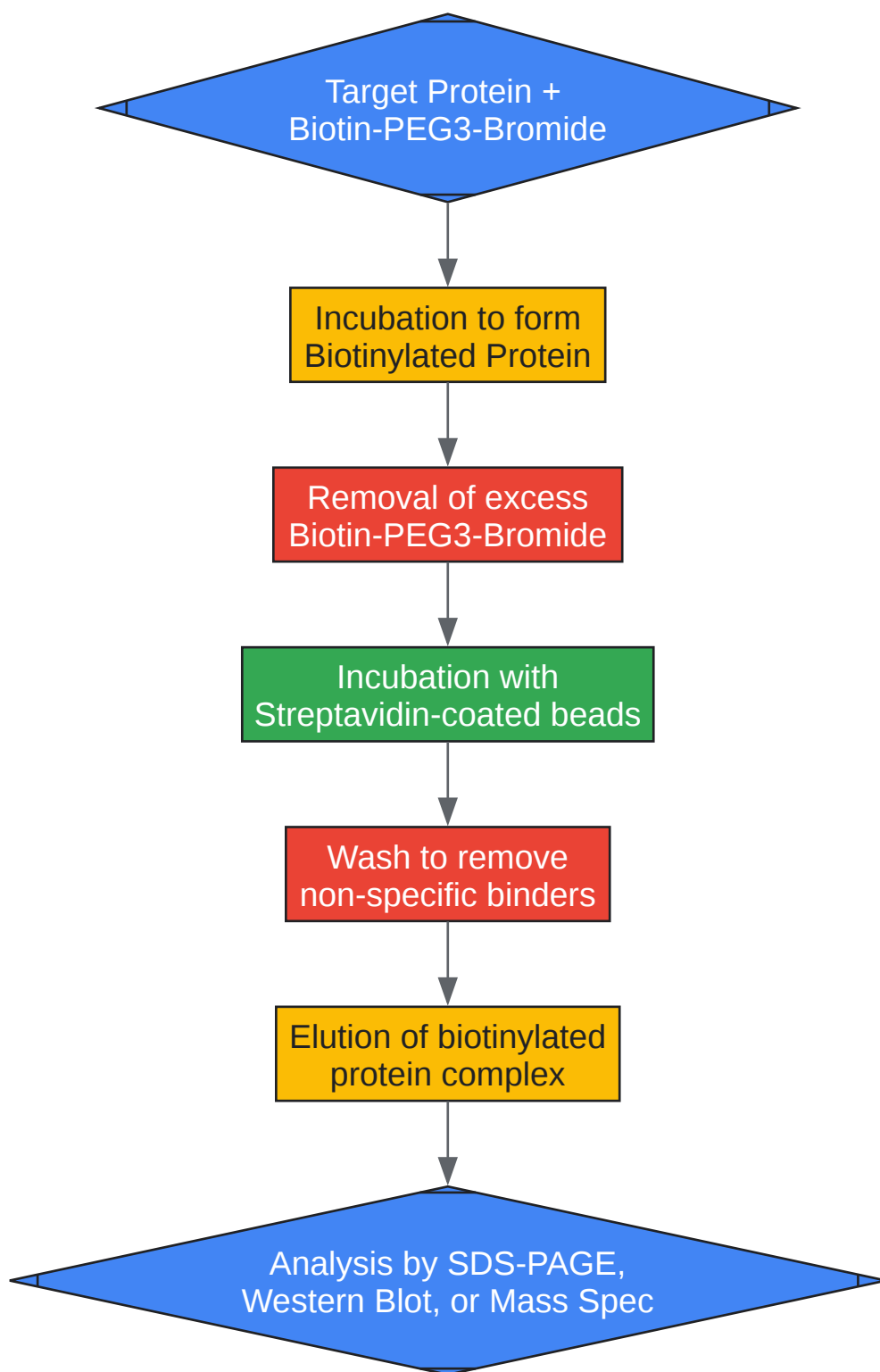
Experimental Application: A Conceptual Workflow

Biotin-PEG3-Bromide is frequently employed in biotinylation experiments, such as pull-down assays, to isolate and identify protein-protein interactions. The workflow below provides a generalized protocol for such an experiment.

Experimental Protocol: Protein Biotinylation and Affinity Purification

- **Conjugation:** The target protein is incubated with **Biotin-PEG3-Bromide**. The bromide group reacts with nucleophilic residues on the protein surface (e.g., the amine groups of lysine residues), forming a stable covalent bond.
- **Removal of Excess Reagent:** Unreacted **Biotin-PEG3-Bromide** is removed from the reaction mixture using dialysis or size-exclusion chromatography.
- **Binding to Streptavidin:** The biotinylated protein is then introduced to a solid support (e.g., agarose beads) coated with streptavidin. The high affinity between biotin and streptavidin ensures the specific capture of the biotinylated protein onto the support.
- **Washing:** The support is washed multiple times with appropriate buffers to remove non-specifically bound proteins.
- **Elution:** The captured protein and any interacting partners are eluted from the support. This can be achieved by using a buffer containing a high concentration of free biotin, which competes for binding to streptavidin, or by using denaturing conditions.
- **Analysis:** The eluted proteins are then analyzed using techniques such as SDS-PAGE, Western blotting, or mass spectrometry to identify the biotinylated protein and its interaction partners.

The following diagram illustrates this experimental workflow.



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Conceptual workflow for a pull-down assay.

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References

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